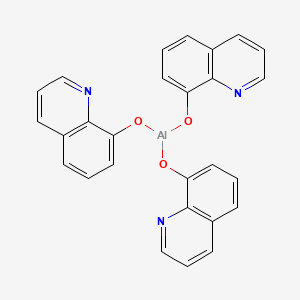

Tris(8-hydroxyquinolinato)aluminium(III)

Vue d'ensemble

Description

Alq3 crystals exist in two isomeric states, meridional and facial isomers. A third isomeric state ( γ ) was studied by X-ray diffraction, the δ -Alq3 transforms into γ -form at ~180°C. Mechanism of the Alq3 phosphorescence has been studied.

Tris(8-hydroxyquinoline)aluminum(III)(Alq3) is a key green-light emitting and electron transport material for OLEDs. A study reports the new crystalline phase d besides its, originally known, three other crystalline phases, α ,β ,γ . It exhibits excellent chemical stability and high luminescence efficiencies.

Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Tris(8-hydroxyquinolinato)aluminium(III) est largement utilisé dans les OLED comme matériau de transport d'électrons et matériau de couche émissive en raison de sa haute stabilité thermique, de son rendement quantique élevé de fluorescence et de sa forte capacité de transport d'électrons . C'est un composant clé de la couche active des dispositifs électroluminescents, contribuant à la production de lumière verte fluorescente. L'isomère mer de Tris(8-hydroxyquinolinato)aluminium(III) est responsable de la fluorescence verte, tandis que l'isomère fac seul fluoresce en bleu .

Couches de transport d'électrons

Dans les OLED, Tris(8-hydroxyquinolinato)aluminium(III) sert de couche de transport d'électrons, facilitant le mouvement des électrons de la cathode vers la couche émissive. Cette application est cruciale pour l'efficacité et la longévité des dispositifs OLED .

Spintronique

Tris(8-hydroxyquinolinato)aluminium(III) a des applications en spintronique, où il est utilisé pour manipuler le spin des électrons, une propriété qui pourrait être exploitée pour les futurs dispositifs de mémoire et de calcul .

Photodétecteurs et photodiodes

Les propriétés optiques uniques de Tris(8-hydroxyquinolinato)aluminium(III) le rendent adapté à une utilisation dans les photodétecteurs et les photodiodes. Ces dispositifs convertissent la lumière en signal électrique, et la luminescence de Tris(8-hydroxyquinolinato)aluminium(III) améliore leur sensibilité et leurs performances .

Dopage métallique et synthèse à l'échelle nanométrique

Le dopage métallique et la synthèse à l'échelle nanométrique sont deux stratégies utilisées pour améliorer les propriétés fonctionnelles de Tris(8-hydroxyquinolinato)aluminium(III). Ces approches peuvent conduire à une amélioration des performances dans diverses applications, notamment les OLED .

Dispositifs optoélectroniques

En raison de ses propriétés luminescentes, Tris(8-hydroxyquinolinato)aluminium(III) est également utilisé dans les dispositifs optoélectroniques, qui sont des dispositifs électroniques qui produisent, détectent et contrôlent la lumière. Tris(8-hydroxyquinolinato)aluminium(III) peut être intégré dans des dispositifs tels que les cellules solaires, les capteurs de lumière, etc. .

Mécanisme D'action

Target of Action

Aluminium Tris(quinolin-8-olate), also known as Alq3, is primarily targeted in the field of optoelectronics . It is an organic electron transport and luminescent material . It is used as a selective contact for electrons in functional FAMAPIBr (formamidinium/methylammonium lead iodide bromide) solar cells .

Mode of Action

Alq3 interacts with its targets by forming metal chelate complexes . In these complexes, one aluminum atom is bonded with three 8-hydroxyquinoline ligands . This interaction results in the enhancement of the functional properties of Alq3, making it a widely used material in organic light-emitting diode (OLED) devices .

Biochemical Pathways

The primary biochemical pathway affected by Alq3 is the electron transport process . Alq3 serves as an electron transport layer in various applications, including OLEDs, spintronics, photodetectors, and photodiodes . The electron transport process is crucial for the functioning of these devices.

Pharmacokinetics

For instance, the thickness of the Alq3 layer in devices can influence the device’s performance .

Result of Action

The result of Alq3’s action is the efficient transport of electrons, leading to the emission of light in OLEDs . This makes Alq3 a key component in the creation of flexible light sources, flat panel displays, high-resolution smartphones, and other advanced optoelectronic devices .

Action Environment

The action, efficacy, and stability of Alq3 can be influenced by various environmental factors. For instance, the performance of Alq3 can be enhanced through strategies such as metal doping/incorporation and nanoscale synthesis . Additionally, the thickness of the Alq3 layer in a device can affect the device’s photocurrent .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tri(quinolin-8-yloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C9H7NO.Al/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIVIEFSHFOWTE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18AlN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027201 | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid; [Merck Index] Yellow crystalline powder; Insoluble in water; [Dojindo Laboratories MSDS] | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2085-33-8 | |

| Record name | Tris-(8-hydroxyquinoline)aluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum tris(8-hydroxyquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium tris(quinolin-8-olate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)

![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)